molecular formula C24H25NO5 B2613858 (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid CAS No. 2351678-45-8

(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B2613858
CAS No.: 2351678-45-8
M. Wt: 407.466
InChI Key: LZLZLHDAABQAEN-JDGCJKAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid” is a stereochemically defined pyrrolidine derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and an oxolan-3-yl (tetrahydrofuran-3-yl) substituent. The Fmoc group is widely employed in peptide synthesis to protect amine functionalities during solid-phase assembly . The oxolan-3-yl moiety introduces an oxygen-containing heterocycle, which may enhance solubility or modulate intermolecular interactions compared to purely aromatic or alkyl substituents.

Properties

IUPAC Name

(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5/c26-23(27)21-12-25(11-20(21)15-9-10-29-13-15)24(28)30-14-22-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22/h1-8,15,20-22H,9-14H2,(H,26,27)/t15?,20-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLZLHDAABQAEN-JDGCJKAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC1[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid is a synthetic molecule that exhibits a complex structure, featuring a pyrrolidine ring and various functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and peptide synthesis.

Chemical Structure and Properties

This compound is characterized by its unique structural features:

  • Molecular Formula : C22H25NO4
  • Molecular Weight : 367.44 g/mol
  • Functional Groups : Includes a pyrrolidine ring, a carboxylic acid group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group.

The presence of the Fmoc group is particularly noteworthy as it is commonly used in peptide synthesis to protect amino acids during the coupling process.

Biological Activity

Research has indicated that compounds similar to (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid exhibit various biological activities. The following sections detail some of these activities based on current literature.

Antimicrobial Activity

Studies have shown that pyrrolidine derivatives can possess antimicrobial properties. For instance, derivatives with similar structural motifs have been tested against various bacterial strains, showing promising results in inhibiting growth.

CompoundBacterial StrainInhibition Zone (mm)
Example AE. coli15
Example BS. aureus18

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Research indicates that certain pyrrolidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Neuroprotective Effects

Recent studies suggest that compounds with similar structures may exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.

Case Studies

  • Case Study on Antimicrobial Activity
    A study published in Journal of Medicinal Chemistry evaluated several pyrrolidine derivatives for their antimicrobial efficacy. The results indicated that compounds with the Fmoc group showed enhanced activity against Gram-positive bacteria compared to those without it.
  • Case Study on Anticancer Activity
    Another research article explored the anticancer properties of pyrrolidine derivatives in vitro. The study found that specific substitutions on the pyrrolidine ring significantly affected cytotoxicity against breast cancer cell lines.

Synthesis and Modification

The synthesis of (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid involves several key steps:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving suitable precursors.
  • Protection of Functional Groups : The Fmoc group is introduced using standard protection strategies.
  • Incorporation of Oxolan Group : This may involve specific coupling reactions to attach the oxolane moiety to the pyrrolidine structure.

Comparison with Similar Compounds

Table 1: Key Parameters of Fmoc-Protected Pyrrolidine/Piperidine Analogs

Compound Name Substituent Molecular Weight (g/mol) Crude Yield (%) Purity (%) Source
Target Compound Oxolan-3-yl ~405 (estimated) N/A N/A N/A
14{4,5} (Benzodioxol-5-yl analog) 1,3-Benzodioxol-5-yl 466 68 >99
14{3,5} (Dimethoxyphenyl analog) 3,5-Dimethoxyphenyl 482 63 99
14{1,8} (Phenyl analog) Phenyl 355 49 79
14{2,4} (4-Methoxyphenyl analog) 4-Methoxyphenyl 384 60 99
Bromophenyl derivative 4-Bromophenyl 492.36 N/A N/A
Trifluoromethyl derivative Trifluoromethyl 293.34 N/A N/A
Pent-4-en-1-yloxycarbonyl analog Pent-4-en-1-yloxycarbonyl 464.5 70 N/A

Key Observations:

Substituent Diversity :

  • The target compound’s oxolan-3-yl group distinguishes it from analogs with aromatic (e.g., benzodioxol-5-yl, phenyl) or alkyl (e.g., trifluoromethyl) substituents. Oxygen-containing heterocycles like oxolan may improve aqueous solubility compared to hydrophobic aryl groups .
  • Bromophenyl and trifluoromethyl analogs (e.g., ) introduce halogens or electron-withdrawing groups, which could influence electronic properties and binding affinity in drug-receptor interactions.

Synthetic Efficiency :

  • Yields vary significantly: Benzodioxol-5-yl and 4-methoxyphenyl analogs achieved >60% crude yields with >99% purity, while the phenyl derivative (14{1,8}) showed lower efficiency (49% yield, 79% purity) . This suggests steric or electronic factors in the substituent may affect reaction optimization.
  • The pent-4-en-1-yloxycarbonyl analog (70% yield) highlights the impact of orthogonal protecting groups on synthetic accessibility .

The trifluoromethyl derivative (293.34 g/mol) represents a smaller, more lipophilic analog, which could be advantageous for central nervous system targeting .

Physicochemical and Functional Implications

  • Oxolan-3-yl vs. In contrast, aryl groups (e.g., benzodioxol-5-yl) offer π-π stacking interactions, favoring binding to aromatic residues in enzymes or receptors .
  • Steric Effects : Bulkier substituents (e.g., 3,5-dimethoxyphenyl) may hinder synthetic efficiency or enzymatic cleavage of the Fmoc group, whereas compact groups like methyl or oxolan-3-yl could streamline downstream modifications .

Q & A

Q. Basic

  • Purity : Analyze via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) .
  • Chirality : Use chiral columns or circular dichroism (CD) spectroscopy .

Are there known structural analogs of this compound, and how do their biological activities compare?

Advanced
Key analogs and their activities include:

CompoundStructural VariationBiological Activity
(R)-3-...-4-(phenylthio)butanoic acidPhenylthio substituentAntioxidant properties
3-...-4-(3,5-difluorophenyl)butanoic acidDifluorophenyl groupEnhanced protease inhibition
SAR Insight : Fluorine substitution improves metabolic stability, while thioether groups enhance radical scavenging .

How should researchers address discrepancies in reported toxicity data?

Q. Advanced

  • In Silico Screening : Use tools like ProTox-II to predict toxicity endpoints (e.g., LD50) .
  • Experimental Validation : Conduct acute toxicity assays (OECD 423) in rodents, noting that limited data exists for this compound .
  • Mitigation : Substitute the oxolan-3-yl group with less toxic moieties (e.g., tetrahydrothiophene) if adverse effects arise .

What are the best practices for long-term storage to ensure stability?

Q. Basic

  • Conditions : Store at 2–8°C under argon in amber vials to prevent oxidation .
  • Stability Monitoring : Perform quarterly HPLC checks; discard if purity drops below 95% .
  • Lyophilization : For prolonged storage, lyophilize in 10 mM ammonium bicarbonate buffer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.